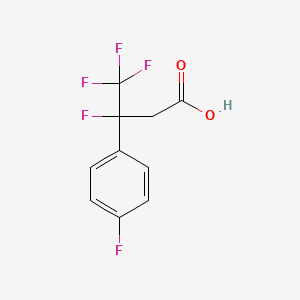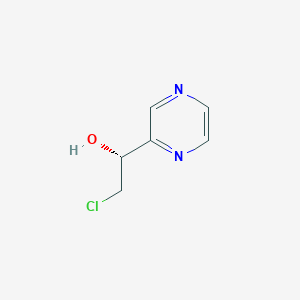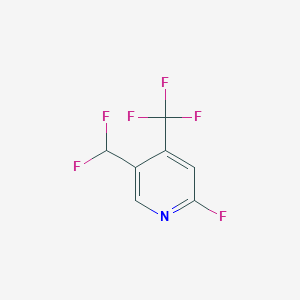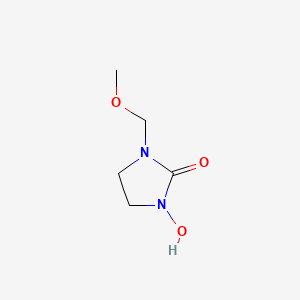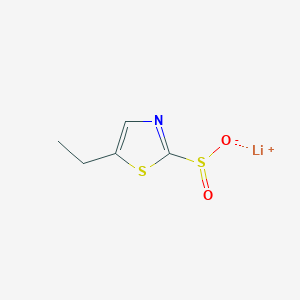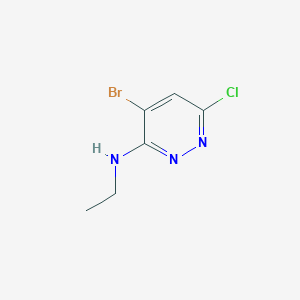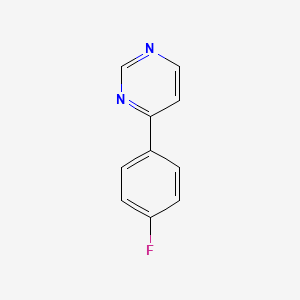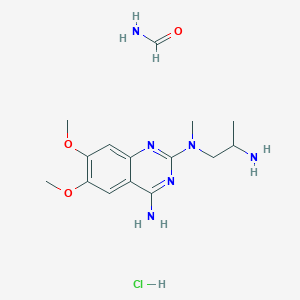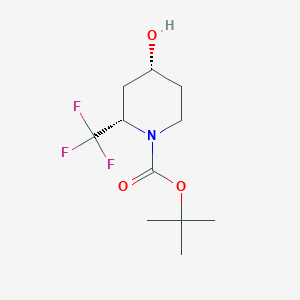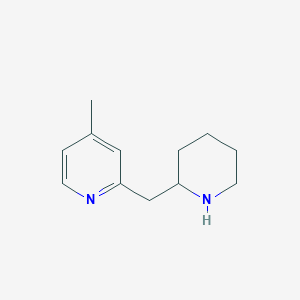
CoenzymeA,S-(hydrogen3-hydroxy-3-methylpentanedioate),disodiumsalt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a key intermediate in the biosynthesis of terpenes, cholesterol, and ketone bodies . This compound is essential for the proper functioning of cellular processes and is involved in the regulation of lipid metabolism.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Coenzyme A, S-(hydrogen 3-hydroxy-3-methylpentanedioate), disodium salt can be achieved through both chemical synthesis and enzymatic methods.
Chemical Synthesis: This method involves the use of chemical reagents and specific reaction conditions to synthesize the compound.
Enzymatic Synthesis: This method utilizes enzymes to catalyze the formation of the compound. Enzymatic synthesis is often preferred in the field of biotechnology due to its specificity and efficiency.
Industrial Production Methods
Industrial production of Coenzyme A, S-(hydrogen 3-hydroxy-3-methylpentanedioate), disodium salt typically involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce the enzymes required for the synthesis of the compound, allowing for efficient and cost-effective production .
Análisis De Reacciones Químicas
Types of Reactions
Coenzyme A, S-(hydrogen 3-hydroxy-3-methylpentanedioate), disodium salt undergoes various types of chemical reactions, including:
Substitution: Substitution reactions can occur, leading to the formation of different derivatives of the compound.
Common Reagents and Conditions
Common reagents used in the reactions involving Coenzyme A, S-(hydrogen 3-hydroxy-3-methylpentanedioate), disodium salt include NADPH, ATP, and various cofactors. The reactions typically occur under physiological conditions, with specific enzymes catalyzing the processes .
Major Products Formed
The major products formed from the reactions involving this compound include mevalonate, acetyl-CoA, and various intermediates in the biosynthesis of cholesterol and isoprenoids .
Aplicaciones Científicas De Investigación
Coenzyme A, S-(hydrogen 3-hydroxy-3-methylpentanedioate), disodium salt has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of Coenzyme A, S-(hydrogen 3-hydroxy-3-methylpentanedioate), disodium salt involves its role as a substrate for HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. The compound is converted to mevalonate through a series of enzymatic reactions, which are crucial for the production of cholesterol and other isoprenoids . The molecular targets and pathways involved include the HMG-CoA reductase pathway and the regulation of lipid metabolism .
Comparación Con Compuestos Similares
Coenzyme A, S-(hydrogen 3-hydroxy-3-methylpentanedioate), disodium salt can be compared with other similar compounds, such as:
The uniqueness of Coenzyme A, S-(hydrogen 3-hydroxy-3-methylpentanedioate), disodium salt lies in its specific role as an intermediate in the biosynthesis of cholesterol and its involvement in the regulation of lipid metabolism .
Propiedades
Fórmula molecular |
C27H42N7Na2O20P3S |
|---|---|
Peso molecular |
955.6 g/mol |
Nombre IUPAC |
disodium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-[2-(4-carboxy-3-hydroxy-3-methylbutanoyl)sulfanylethylamino]-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] phosphate |
InChI |
InChI=1S/C27H44N7O20P3S.2Na/c1-26(2,21(40)24(41)30-5-4-15(35)29-6-7-58-17(38)9-27(3,42)8-16(36)37)11-51-57(48,49)54-56(46,47)50-10-14-20(53-55(43,44)45)19(39)25(52-14)34-13-33-18-22(28)31-12-32-23(18)34;;/h12-14,19-21,25,39-40,42H,4-11H2,1-3H3,(H,29,35)(H,30,41)(H,36,37)(H,46,47)(H,48,49)(H2,28,31,32)(H2,43,44,45);;/q;2*+1/p-2/t14-,19-,20-,21+,25-,27?;;/m1../s1 |
Clave InChI |
XCMQYNRDGHLEPX-FZFZRPSRSA-L |
SMILES isomérico |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])[C@H](C(=O)NCCC(=O)NCCSC(=O)CC(C)(CC(=O)O)O)O.[Na+].[Na+] |
SMILES canónico |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])C(C(=O)NCCC(=O)NCCSC(=O)CC(C)(CC(=O)O)O)O.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[[(2R,3S,4R,5R)-5-[2-chloro-6-(cyclopentylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methylphosphonic acid](/img/structure/B13111329.png)
